molecular formula C6H10O2 B101811 4-Methoxy-3,6-dihydro-2H-pyran CAS No. 17327-22-9

4-Methoxy-3,6-dihydro-2H-pyran

Cat. No. B101811
CAS RN: 17327-22-9
M. Wt: 114.14 g/mol
InChI Key: FSMHNRHLQAABPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-3,6-dihydro-2H-pyran (MDHP) and its derivatives has been explored in various studies. One approach reported the efficient synthesis of MDHP through the TiCl4 driven elimination of MeOH from 4,4-dimethoxytetrahydropyran, which overcame previous difficulties in preparing MDHP and allowed for the wider use of 4-methoxytetrahydropyran-4-yl (MTHP) acyclic acetals . Another study synthesized a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones, including dihydro analogues and photo-dimers, to investigate their antimalarial and antituberculosis activities . Additionally, the synthesis of various dihydro-2H-pyran derivatives has been reported, such as the preparation of dihydro-2-disubstituted-2H-pyran-3(4H)-ones and related compounds from furans .

Molecular Structure Analysis

The molecular and crystal structures of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been studied using spectroscopic methods and X-ray crystallography. For instance, the conformation of t-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was analyzed based on 1H and 13C NMR spectra, revealing conformational equilibria between half-chair forms . The molecular and crystal structure of trans and cis isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran was also determined, showing that the heterocyclic ring adopts a distorted envelope conformation .

Chemical Reactions Analysis

The reactivity of 4-Methoxy-3,6-dihydro-2H-pyran derivatives has been explored in various chemical reactions. For example, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds led to the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones . Another study reported the synthesis of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate from 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been characterized using various techniques. Spectroscopic and theoretical explorations provided insights into the covalent bonding, molecular interactions, and thermodynamic properties of 6-hydromethyl-4-methoxy-4methoxytetrahydro-pyran-2, 3, 5-triol, a biomolecule derived from Senna auriculata flower . The study of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate revealed weak intermolecular C—H⋯O hydrogen bonding in its crystal structure .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methoxy-3,6-dihydro-2H-pyran has been involved in various chemical syntheses and studies. For instance, it played a role in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, highlighting its utility in complex chemical reactions (Sweet & Brown, 1968). Additionally, its derivatives have been synthesized, such as in the study by Yan et al. (2009), which involved the synthesis of a specific compound for crystal structure analysis (Yan, Liang, Zhang, & Wang, 2009).

Role in Polymer Science

This compound has also found applications in polymer science. For example, it was used in the synthesis of head-to-head copolymers of vinyl ketones and vinyl ethers (Lee & Cho, 1987). Such studies demonstrate the versatility of 4-Methoxy-3,6-dihydro-2H-pyran in creating new materials with potentially novel properties.

Photochemical Studies

In photochemistry, 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been investigated for their photochromic properties, as in the work by Heron et al. (2004), where methoxy-substituted derivatives were synthesized and their photochromic properties examined (Heron, Gabbutt, Hepworth, Thomas, Kilner, & Partington, 2004).

Applications in Organic Chemistry

In organic chemistry, its derivatives are often used as intermediates in various syntheses. For instance, the study by Jao et al. (1996) involved 4-Methoxy-3,6-dihydro-2H-pyran in the synthesis of functionalized 2-piperidones (Jao, Slifer, Lalancette, & Hall, 1996). These examples highlight the compound's significance in facilitating complex chemical transformations.

Safety And Hazards

According to the safety data sheet, 4-Methoxy-3,6-dihydro-2H-pyran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxy-3,6-dihydro-2H-pyran were not found in the search results, it is clear that this compound has significant potential in various fields of research due to its role in the synthesis of a variety of compounds and its use as a reagent in chemical reactions .

properties

IUPAC Name

4-methoxy-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHNRHLQAABPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169567
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,6-dihydro-2H-pyran

CAS RN

17327-22-9
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17327-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229
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Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-4-methoxy-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DB Smith, G Kalayanov, C Sund… - Journal of medicinal …, 2009 - ACS Publications
The discovery of 4′-azidocytidine (3) (R1479) ( J. Biol. Chem. 2006 , 281 , 3793 ; Bioorg. Med. Chem. Lett. 2007 , 17 , 2570 ) as a potent inhibitor of RNA synthesis by NS5B (EC 50 = …
Number of citations: 99 pubs.acs.org
H Yan, C Zhu - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 3 link.springer.com
BG Stell - 2013 - scholar.colorado.edu
Phosphonoacetate RNA dimers and oligomers were synthesized using solid phase synthesis. Two different, orthoganol approaches were used for the 2’and 5’oxygens of the …
Number of citations: 0 scholar.colorado.edu
BG Stell - 2013 - search.proquest.com
Phosphonoacetate RNA dimers and oligomers were synthesized using solid phase synthesis. Two different, orthoganol approaches were used for the 2'and 5'oxygens of the …
Number of citations: 0 search.proquest.com
H Guyon, D Cahard - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 3 link.springer.com
C Ni, J Guo, J Hu - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 0 link.springer.com
F de Azambuja, RA Altman - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 1 link.springer.com
J Hu, J Hu - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 0 link.springer.com
P Xu, T Pingping - Fluorination, 2020 - Springer
Selectfluor F-TEDA-BF4(1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate) is the figurehead of the F-TEDA family (Fig. 1) and one of the most efficient …
Number of citations: 0 link.springer.com
S Kothandaraman, KL Donnely, G Butora, R Jiao… - Bioorganic & medicinal …, 2009 - Elsevier
A series of novel 1-aminocyclopentyl-3-carboxyamides incorporating substituted tetrahydropyran moieties have been synthesized and subsequently evaluated for their antagonistic …
Number of citations: 34 www.sciencedirect.com

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